ethyl 3-[(4-methoxybenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a sulfamoyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a methoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the sulfamoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Sulfuric acid, hydrochloric acid.
Major Products Formed
Oxidation Products: Carboxylic acids, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but different position of the carboxylate group.
METHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but different ester group.
Uniqueness
ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and sulfamoyl groups contribute to its potential as a versatile compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C14H17N3O5S |
---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-22-14(18)12-8-13(17-16-12)23(19,20)15-9-10-4-6-11(21-2)7-5-10/h4-8,15H,3,9H2,1-2H3,(H,16,17) |
InChI Key |
UJUJCCRMDZSTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.